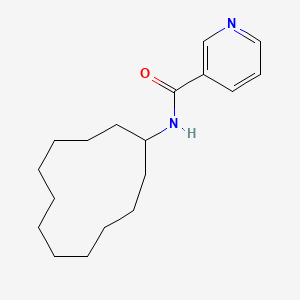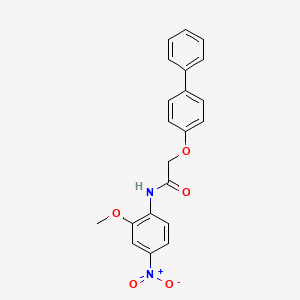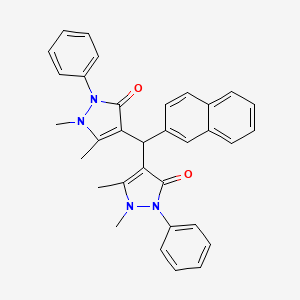![molecular formula C20H21ClN2O2 B4998020 methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTT is a yellow dye that is used in various scientific research applications. It is commonly used as a mitochondrial viability dye in cell biology experiments. MTT is a popular dye because it is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, producing a purple formazan product that can be quantified spectrophotometrically.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability. The mechanism of action of MTT is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MTT is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, which are enzymes that play a key role in cellular respiration. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a popular dye for cell viability assays because it is non-toxic and does not interfere with cell metabolism. The assay is simple and can be easily quantified spectrophotometrically. However, there are some limitations to the MTT assay. The assay is not suitable for measuring cell proliferation, as the dye is only reduced in viable cells. Additionally, the assay can be affected by the presence of certain compounds, such as antioxidants, that can interfere with mitochondrial dehydrogenases.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One area of interest is the development of new assays that use MTT as a readout for other cellular processes. For example, MTT has been used as a readout for autophagy, a cellular process that plays a key role in cellular homeostasis. Additionally, MTT has been used as a readout for the activity of certain enzymes, such as succinate dehydrogenase. Another area of interest is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds. Overall, MTT is a valuable tool for scientific research and has many potential applications in the future.
Méthodes De Synthèse
MTT can be synthesized using a multi-step process that involves the condensation of 2,6,8-trimethyl-4-hydroxyquinoline with 4-aminobenzoic acid, followed by esterification with methyl iodide. The resulting product is then converted to the hydrochloride salt.
Applications De Recherche Scientifique
MTT is commonly used in cell biology experiments to assess cell viability. The dye is added to cells in culture and is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product that can be quantified spectrophotometrically. This assay is commonly used to assess the effects of various treatments on cell viability, including drug treatments, radiation, and environmental toxins.
Propriétés
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCRPXDZJXRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)


![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)